Hydrogen-Bond Donor Count: Asymmetric Pyrophosphate (HBD = 1) vs. Symmetric TEPP and TEP (HBD = 0)
Diphosphoric acid, triethyl ester possesses one hydrogen-bond donor (the P–OH group on the monoesterified phosphorus atom), a feature absent in both tetraethyl pyrophosphate (TEPP) and triethyl phosphate (TEP), each of which has HBD = 0 [1]. This single donor, combined with seven H-bond acceptor sites, generates a TPSA of 91.3 Ų and an XLogP3-AA of -0.5, indicating moderate hydrophilicity relative to TEPP (TPSA ~99.9 Ų, HBD = 0) [1][2]. The presence of the ionizable hydroxyl group enables pH-dependent partitioning and deprotonation behavior (predicted pKₐ in the range of monoalkyl phosphates, ~1–3) that is not available in the fully esterified analogs.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) – Computed Descriptor |
|---|---|
| Target Compound Data | HBD = 1 [PubChem CID 88650] |
| Comparator Or Baseline | TEPP (CAS 107-49-3): HBD = 0; TEP (CAS 78-40-0): HBD = 0 |
| Quantified Difference | ΔHBD = +1 vs. both comparators (presence vs. absence of free P–OH) |
| Conditions | Computed descriptors from PubChem (Cactvs 3.4.8.18); TPSA: Target = 91.3 Ų, TEPP ≈ 99.9 Ų; XLogP3-AA: Target = -0.5 |
Why This Matters
The presence of an ionizable P–OH group directly impacts aqueous solubility, extraction efficiency, and the ability to form directed hydrogen-bond networks in supramolecular or catalytic applications—properties that dictate procurement choices for applications where fully esterified analogs fail.
- [1] PubChem Compound Summary for CID 88650, Diphosphoric acid, P,P,P'-triethyl ester. NCBI. Accessed May 2026. View Source
- [2] PersADE Database. Tetraethyl pyrophosphate (107-49-3): TPSA = 99.91 Ų; H-Bond Acceptor = 7; H-Bond Donor = 0. Accessed May 2026. View Source
